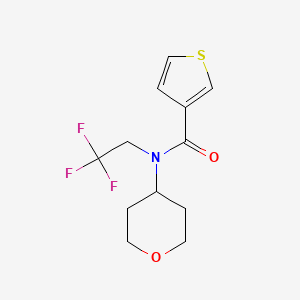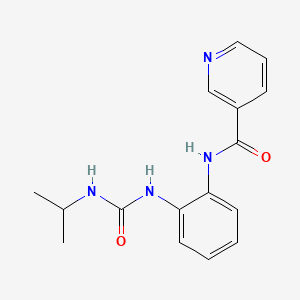
N-(2-(3-异丙基脲基)苯基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-isopropylureido)phenyl)nicotinamide is a compound that falls within the broader class of N-phenyl nicotinamides, which have been identified as potent inducers of apoptosis, particularly in cancer research. These compounds have been shown to be active in growth inhibition assays and are capable of arresting cells in the G(2)/M phase of the cell cycle, leading to apoptosis . Nicotinamide itself is the amide form of vitamin B3 and is involved in various biological processes, including cellular energy metabolism, oxidative stress response, and modulation of pathways related to cellular survival and death .
Synthesis Analysis
The synthesis of nicotinamide derivatives can be achieved through multicomponent reactions involving nicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides . This method provides an effective route to functionalized nicotinamide derivatives, which are important for the development of new therapeutic agents. The synthesis of N-phenyl nicotinamides, as mentioned in the first paper, likely follows a similar approach, with specific substituents added to achieve the desired biological activity .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives has been studied using various spectroscopic and structural techniques. For instance, the molecular structure of N-phenyl-3-pyridinecarboxamide has been analyzed through vibrational spectroscopy and quantum chemical studies, revealing insights into the mesomeric effects of functional groups and the potential bioactivity of the molecule . Similarly, the structure of N-(2-(3-isopropylureido)phenyl)nicotinamide would be characterized by its specific substituents, which influence its biological activity and interactions.
Chemical Reactions Analysis
Nicotinamide derivatives participate in various chemical reactions within biological systems. For example, nicotinamide is converted to its mononucleotide compound in cellular energy metabolism . Additionally, nicotinamide derivatives have been found to inhibit microtubule polymerization in vitro, which is a mechanism that could explain their ability to induce apoptosis . The specific chemical reactions involving N-(2-(3-isopropylureido)phenyl)nicotinamide would depend on its molecular structure and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the photoluminescence and optical absorption properties of N-phenyl-3-pyridinecarboxamide have been studied, indicating its potential for pharmaceutical applications . The stability and reactivity of these compounds can also be assessed through their interaction with metal centers and their ability to form supramolecular networks, as seen in various nicotinamide complexes . The properties of N-(2-(3-isopropylureido)phenyl)nicotinamide would similarly be determined by its molecular framework and the presence of specific substituents that affect its stability and reactivity.
科学研究应用
细胞能量代谢和疾病治疗
N-(2-(3-异丙基脲基)苯基)烟酰胺,作为烟酰胺(维生素 B3 的酰胺形式)的一种变体,参与细胞能量代谢,影响生理和疾病治疗。它调节氧化应激和各种细胞通路,影响细胞存活、炎症和衰老相关疾病。烟酰胺已显示出治疗与免疫系统功能障碍和糖尿病相关的疾病的潜力,通过调节涉及叉头转录因子、Sirtuins 和蛋白激酶 B (Akt) 的通路,对细胞损伤和炎症提供保护作用 (Maiese 等人,2009)。
干细胞存活和分化
烟酰胺通过抑制激酶活性增强人多能干细胞中的细胞存活和分化,这对干细胞应用和疾病治疗至关重要。它在抑制肌球蛋白轻链磷酸化和抑制肌动球蛋白收缩中的作用支持细胞存活,表明其作为激酶抑制剂改善干细胞存活和分化的潜力。这对干细胞研究和治疗应用具有重要意义 (Meng 等人,2018)。
皮肤病学应用
烟酰胺的皮肤病学应用包括用于治疗各种皮肤病,并可能预防非黑色素瘤皮肤癌。其防止紫外线降低 ATP 水平和抑制糖酵解的特性在增强 DNA 修复和减少紫外线引起的免疫抑制中发挥重要作用。临床试验表明烟酰胺在减少经皮失水和高危人群中新的非黑色素瘤皮肤癌的发展方面有效,证明了其作为预防皮肤损伤和癌症的潜在药剂 (Forbat 等人,2017)。
癌症治疗和化学预防
烟酰胺在癌症治疗和化学预防中表现出双重作用,充当 Sirtuin 1 (SIRT1) 和聚 ADP 核糖聚合酶 1 (PARP1) 的抑制剂。III 期临床试验证实了烟酰胺在非黑色素瘤皮肤癌化学预防和作为各种癌症放疗的辅助手段方面的功效。其安全性,加上其在调节细胞代谢和影响癌症进展中涉及的通路中的作用,突出了其在癌症治疗策略中的潜力 (Nikas 等人,2020)。
作用机制
Target of Action
N-(2-(3-isopropylureido)phenyl)nicotinamide, also known as N-[2-(propan-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide is known to target ADP-ribosyl cyclase 2 in humans and Exotoxin A in Pseudomonas aeruginosa . These targets play crucial roles in cellular energy metabolism and bacterial virulence, respectively .
Mode of Action
Nicotinamide, the parent compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription processes . It influences human DNA repair and cellular stress responses through complex mechanisms involving cellular senescence, DNA damage, oxidative stress, inflammation, and genetic mutations .
Biochemical Pathways
Nicotinamide plays a pivotal role in the synthesis of NAD+ , contributing to redox reactions and energy production in cells . It is also involved in the kynurenine-anthranilate pathway in the liver, where tryptophan is converted to nicotinamide .
Pharmacokinetics
Nicotinamide is absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver, and excretion occurs via the kidneys . The absorption of nicotinamide is slowed by the presence of food in the stomach and by its administration in tablet form . Peak concentrations are generally slightly higher following the liquid preparation .
Result of Action
Nicotinamide has been shown to have various biological effects, including anti-inflammatory and sebostatic roles, making it useful in anti-acne topical formulations . A formulation containing 2% N-acetyl glucosamine and 4% nicotinamide significantly reduced the detectable area of facial spots and the appearance of pigmentation .
Action Environment
Environmental factors such as diet, the presence of food in the stomach, and the formulation of the compound (tablet or liquid) can influence the absorption, action, efficacy, and stability of nicotinamide . For instance, the presence of food in the stomach and the administration of nicotinamide in tablet form slow its absorption .
生化分析
Cellular Effects
N-(2-(3-isopropylureido)phenyl)nicotinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BRD4, this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it has been observed to affect cellular metabolism by modulating the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in metabolic reactions .
Molecular Mechanism
The molecular mechanism of N-(2-(3-isopropylureido)phenyl)nicotinamide involves its binding interactions with biomolecules, particularly BRD4. By binding to the bromodomains of BRD4, the compound inhibits its activity, leading to changes in gene expression. This inhibition can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, thereby exerting anti-cancer effects. Additionally, the compound may influence enzyme activity and gene expression through its effects on NAD+ levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(3-isopropylureido)phenyl)nicotinamide have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that chronic supplementation with nicotinamide derivatives can elevate NAD+ levels and improve physiological functions over time
Dosage Effects in Animal Models
The effects of N-(2-(3-isopropylureido)phenyl)nicotinamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing NAD+ metabolism and improving cellular function . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and other side effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
N-(2-(3-isopropylureido)phenyl)nicotinamide is involved in metabolic pathways related to NAD+ metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in the NAD+ salvage pathway . By modulating the activity of these enzymes, the compound can influence metabolic flux and metabolite levels, thereby affecting cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of N-(2-(3-isopropylureido)phenyl)nicotinamide within cells and tissues involve specific transporters and binding proteins. The compound may be transported across cell membranes by transporters such as Slc12a8, which facilitate its entry into cells . Once inside the cells, it can interact with binding proteins that influence its localization and accumulation, thereby affecting its activity and function.
Subcellular Localization
N-(2-(3-isopropylureido)phenyl)nicotinamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
N-[2-(propan-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11(2)18-16(22)20-14-8-4-3-7-13(14)19-15(21)12-6-5-9-17-10-12/h3-11H,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGQXXSFCMXYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)
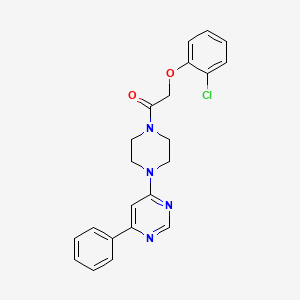
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)
![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)
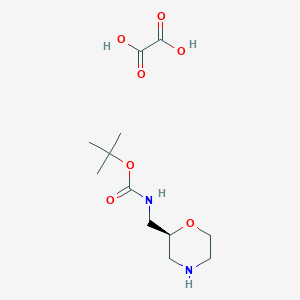
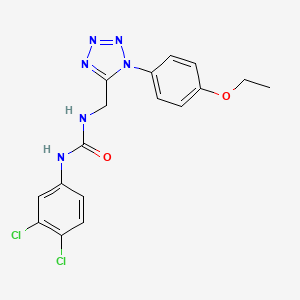
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate](/img/structure/B3010194.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)
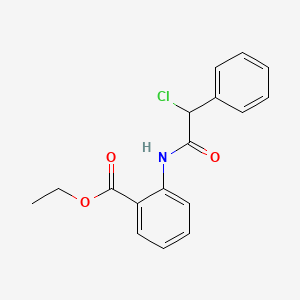
![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3010199.png)
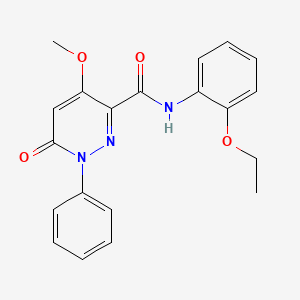
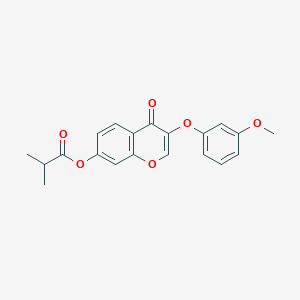
![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)
